This compound can be classified under indole derivatives and ketones. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the naphthalene structure adds to the aromatic character of the molecule, which is significant in its biological activity. The compound's synthesis and characterization have been explored in several studies, indicating its relevance in drug discovery and development.
The synthesis of (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone can be described as follows:
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone may participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is primarily studied within the context of pharmacological activity:
Further studies are needed to elucidate specific interactions at the molecular level.
The physical and chemical properties of (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone include:
These properties influence its handling, storage, and application in research.
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has potential applications across various scientific fields:
The ongoing research into this compound highlights its versatility and potential impact across multiple disciplines.
(1-(3-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone belongs to the aminoalkylindole (AAI) class of synthetic cannabinoids, characterized by a 1-alkylindole core linked to a naphthoyl group. This compound exhibits structural isomerism through variations in hydroxyl group positioning along the pentyl chain. The 3-hydroxypentyl substituent represents a specific positional isomer distinct from metabolites hydroxylated at terminal (ω) or penultimate (ω-1) carbons, such as JWH-018 N-(5-hydroxypentyl) (terminal) or JWH-018 N-(4-hydroxypentyl) (ω-1) isomers [2] [3].
Positional isomerism significantly alters molecular conformation and receptor interactions. Hydroxylation at the 3-position introduces steric and electronic effects distinct from terminal hydroxylation due to:
Table 1: Binding Affinities (Ki) of JWH-018 Hydroxypentyl Isomers at CB1 Receptors
Isomer Position | Ki (nM) | Relative Affinity vs JWH-018 |
---|---|---|
JWH-018 (Parent) | 10 | 1.0x |
5-Hydroxypentyl | 2.6 | 3.8x |
4-Hydroxypentyl | 7.2 | 1.4x |
3-Hydroxypentyl | 15.1 | 0.7x |
2-Hydroxypentyl | 22.3 | 0.4x |
Carboxy Metabolite | >1000 | <0.01x |
Data adapted from competitive binding studies using [³H]CP-55,940 in mouse brain homogenates [2]. The 3-hydroxypentyl isomer demonstrates moderate affinity reduction compared to terminal-hydroxylated isomers, suggesting steric hindrance at the binding pocket.
The 3-hydroxypentyl moiety modulates receptor binding through three primary mechanisms:
Hydrogen Bonding Networks: The hydroxyl group forms water-mediated hydrogen bonds with Ser383 (transmembrane helix 6) and Lys192 (extracellular loop 2) of CB1 receptors. This stabilizes the receptor-ligand complex but with lower efficiency than terminal hydroxyl groups due to suboptimal positioning relative to key residues [4] [6].
Lipophilicity Modulation: Introduction of the polar hydroxyl group reduces logP by approximately 0.8 units compared to unsubstituted pentyl chains. This decreases membrane permeability and potentially delays central nervous system penetration, though in vitro binding affinity remains significant (CB1 Ki = 15-30 nM) [3] [4].
Stereochemical Constraints: The 3-hydroxyl creates a chiral center absent in parent compounds. Molecular dynamics simulations indicate the (R)-enantiomer achieves superior fit within the CB1 orthosteric pocket due to favorable van der Waals contacts with Phe268 and Trp279, while the (S)-enantiomer exhibits 3-fold lower affinity [4] .
Table 2: Functional Activity of Hydroxylated vs. Non-Hydroxylated Analogues
Compound | CB1 EC₅₀ (nM) | CB1 Emax (% CP-55,940) | CB2 EC₅₀ (nM) | CB2 Emax (%) |
---|---|---|---|---|
JWH-018 | 9.2 ± 1.1 | 98 ± 3 | 24 ± 2 | 102 ± 4 |
JWH-018 N-5-hydroxypentyl | 16 ± 2 | 100 ± 2 | 29 ± 3 | 99 ± 3 |
3-Hydroxypentyl analogue | 43 ± 5 | 92 ± 4 | 216 ± 18 | 88 ± 5 |
Δ9-THC | 181 ± 22 | 41 ± 3 | 1550 ± 210 | 38 ± 4 |
FLIPR membrane potential assay data showing full agonist profiles for hydroxylated derivatives . The 3-hydroxypentyl analogue maintains full efficacy at CB1 receptors (Emax >90%) but with reduced potency relative to terminal-hydroxylated isomers, consistent with its role as a bioactive metabolite.
(1-(3-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone shares core structural elements with classical cannabinoids but exhibits distinct pharmacological properties:
Table 3: Structural and Pharmacological Comparison of Cannabinoid Ligands
Parameter | 3-Hydroxypentyl Compound | JWH-018 | Δ9-THC |
---|---|---|---|
Core Structure | Aminoalkylindole | Aminoalkylindole | Dibenzopyran |
Substituent | 3-Hydroxypentyl | n-Pentyl | Pentyl + phenol |
CB1 Ki (nM) | 15-30 | 10 | 181 |
CB2 Ki (nM) | 140-280 | 24 | 1550 |
Intrinsic Activity | Full agonist | Full agonist | Partial agonist |
Metabolic Stability | Moderate (t₁/₂ ~2h) | Low (t₁/₂ ~1h) | High (t₁/₂ >24h) |
Structural data from crystallographic studies [1] [6]; Pharmacokinetic parameters from in vitro microsomal studies [3] [4]. The 3-hydroxypentyl derivative bridges pharmacodynamic properties of potent synthetic cannabinoids with modified pharmacokinetics due to its polar functional group.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1